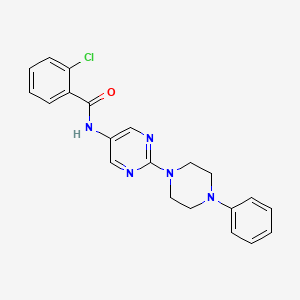
2-氯-N-(2-(4-苯基哌嗪-1-基)嘧啶-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry.
科学研究应用
2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an acetylcholinesterase inhibitor, which could help in understanding enzyme inhibition mechanisms.
作用机制
Target of Action
The primary target of 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . Inhibiting AChE increases the concentration of acetylcholine in the brain, which can enhance cognitive functions .
Mode of Action
2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions . Therefore, the compound can potentially affect the cholinergic signaling pathway and its downstream effects, which include learning and memory processes .
Pharmacokinetics
The compound’s effectiveness as an ache inhibitor suggests that it has sufficient bioavailability to exert its effects
Result of Action
By inhibiting AChE and increasing acetylcholine levels, 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide can enhance cholinergic transmission . This can potentially improve cognitive functions such as learning and memory . .
生化分析
Biochemical Properties
The compound 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide has been shown to interact with acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . The compound exhibits inhibitory activity against AChE, indicating that it could potentially modulate acetylcholine-mediated neurotransmission .
Cellular Effects
This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons where acetylcholine serves as a key neurotransmitter .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide involves binding to AChE and inhibiting its activity . This inhibition could occur through competitive or non-competitive mechanisms, leading to decreased hydrolysis of acetylcholine and potentially altering neurotransmission .
Temporal Effects in Laboratory Settings
Current studies have focused on its immediate biochemical interactions, particularly its inhibitory activity against AChE .
Metabolic Pathways
Given its interaction with AChE, it could potentially influence cholinergic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
相似化合物的比较
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to treat mild to moderate dementia.
Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Uniqueness
What sets 2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide apart from these similar compounds is its unique chemical structure, which may offer different binding affinities and selectivities for acetylcholinesterase. This could potentially lead to improved efficacy and reduced side effects in therapeutic applications .
属性
IUPAC Name |
2-chloro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-19-9-5-4-8-18(19)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVNACPOMDPLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377631.png)
![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)
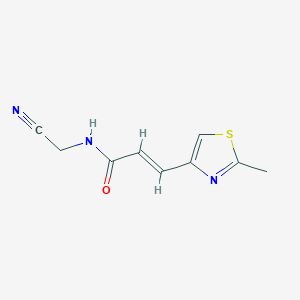
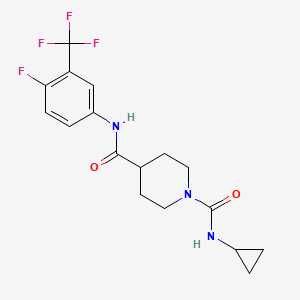

![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)
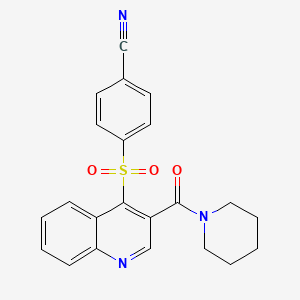
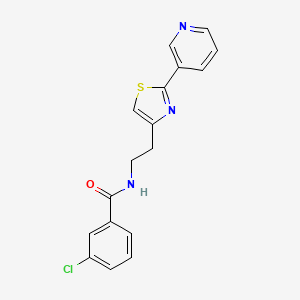
![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
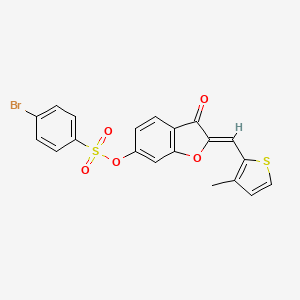
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2377654.png)
